molecular formula C13H26N2O2 B2754200 tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate CAS No. 1783986-30-0

tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate

Cat. No.: B2754200
CAS No.: 1783986-30-0
M. Wt: 242.363
InChI Key: IZZIMEZFNPROHM-UHFFFAOYSA-N
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Description

“tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate” is a chemical compound with the CAS Number: 1783986-30-0 . It has a molecular weight of 242.36 . The compound is typically stored at 4°C and is in oil form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl (3- (piperidin-2-yl)propyl)carbamate . The InChI code for the compound is 1S/C13H26N2O2/c1-13 (2,3)17-12 (16)15-10-6-8-11-7-4-5-9-14-11/h11,14H,4-10H2,1-3H3, (H,15,16) .


Physical and Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 242.36 .

Scientific Research Applications

Hydrogen Bonds and Structural Analysis

Research on tert-butyl carbamate derivatives emphasizes their role in understanding hydrogen bonding interactions and molecular structures. In one study, crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed to reveal hydrogen bonding patterns and dipole moment orientations, contributing to the understanding of molecular stacking and interaction forces within crystals (Baillargeon, Lussier, & Dory, 2014).

Synthetic Methodologies

The synthesis of tert-butyl carbazates showcases the production of important intermediates for further chemical synthesis. A high-yielding method for these compounds highlights their significance in organic synthesis and characterizations through various spectroscopic techniques (Shanthi, Rajeswari, Kumar, Vidhyasagar, & Pillai, 2020).

Photocatalysis and Cascade Reactions

A study involving tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate introduces a novel photocatalyzed amination process. This work presents a new pathway for assembling 3-aminochromones under mild conditions, demonstrating the utility of tert-butyl carbamate derivatives in photocatalyzed cascade reactions to synthesize complex organic molecules (Wang et al., 2022).

Advanced Drug Synthesis

Research on tert-butyl N-[3-(piperidin-2-yl)propyl]carbamate derivatives extends to the synthesis of potential pharmaceutical compounds. For instance, a synthesis study aimed at producing a naphthyridone p38 MAP kinase inhibitor reveals the utility of tert-butyl carbamate derivatives in creating complex molecular architectures necessary for therapeutic agents (Chung et al., 2006).

Material Science and Sensory Applications

In material science, tert-butyl carbazole derivatives have been synthesized to form nanofibers that emit strong blue light, demonstrating potential for detecting volatile acid vapors. The presence of tert-butyl groups significantly influences the gel formation and sensory properties of these materials, showcasing the versatility of tert-butyl carbamate derivatives in developing chemosensors (Sun et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate” are not available, it’s worth noting that similar compounds are being explored for their potential in the synthesis of various pharmaceuticals and bioactive molecules . This suggests that “this compound” could also have potential applications in these areas.

Mechanism of Action

Target of Action

Tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate is a prodrug of ®-3-aminopiperidine . Its primary target is the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a potential target for the treatment of type 2 diabetes .

Mode of Action

The compound interacts with its target, DPP-4, by inhibiting its activity . This inhibition is achieved through the conversion of the prodrug to ®-3-aminopiperidine under acidic conditions or enzymatic cleavage by DPP-4 . The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which help to regulate insulin secretion, thereby controlling blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-4, the degradation of these hormones is reduced, leading to increased levels of active incretins. This results in enhanced insulin secretion, decreased glucagon release, and consequently, better control of blood glucose levels .

Result of Action

The result of the action of this compound is the regulation of blood glucose levels . By inhibiting DPP-4 and increasing the levels of active incretins, the compound enhances insulin secretion and reduces glucagon release . This leads to better control of blood glucose levels, which is crucial in the management of type 2 diabetes .

Biochemical Analysis

Biochemical Properties

The compound “tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate” plays a significant role in biochemical reactions. It is a prodrug of ®-3-aminopiperidine, which is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . This interaction with DPP-4 suggests that it may have a role in regulating the activity of this enzyme.

Cellular Effects

Given its role as a prodrug of ®-3-aminopiperidine, it may influence cell function by modulating the activity of DPP-4 .

Molecular Mechanism

The molecular mechanism of action of “this compound” is likely related to its inhibition of DPP-4 . By inhibiting this enzyme, it could potentially influence various cellular processes, including enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature of 4 degrees Celsius , suggesting that it may be stable under these conditions.

Metabolic Pathways

Given its role as a prodrug of ®-3-aminopiperidine, it may be involved in pathways related to the metabolism of this compound .

Subcellular Localization

Given its role as a prodrug of ®-3-aminopiperidine, it may be localized in areas of the cell where this compound exerts its effects .

Properties

IUPAC Name

tert-butyl N-(3-piperidin-2-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h11,14H,4-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZIMEZFNPROHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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